molecular formula C10H15N3O3 B1456677 Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate CAS No. 1379811-77-4

Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

Cat. No. B1456677
M. Wt: 225.24 g/mol
InChI Key: BWTRVESQDQMJRX-UHFFFAOYSA-N
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Description

“Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate” is a chemical compound with the molecular formula C10H15N3O3 . It is a derivative of pyrimidine, a six-membered ring with two nitrogen atoms, and also contains a cyclopropyl group (a three-carbon ring), an amino group (NH2), and a methyl acetate group (CH3COO) .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research in the field of synthetic chemistry has led to the development of novel compounds with significant antibacterial properties. For example, the synthesis of various 4-oxo-1,3-thiazolidines, 2-oxoazetidines, and 5-oxoimidazolines demonstrates the potential of these compounds in inhibiting the growth of bacteria such as E. coli, S. aureus, and Salmonella typhi. These findings suggest the importance of exploring similar compounds, like “Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate”, for their possible antibacterial applications (Desai et al., 2001).

Antimicrobial and Anticancer Evaluation

Another avenue of research involves evaluating the antimicrobial and anticancer potential of structurally related compounds. A study on 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters highlights their effectiveness against Escherichia coli and their potent anticancer activity against HCT-116, a colon cancer cell line. These results underscore the potential of compounds with similar structures in antimicrobial and anticancer therapies (Sharma et al., 2012).

Antitubercular Activity

The design and synthesis of novel compounds for combating tuberculosis is another critical area of research. A study on the antitubercular activity of certain derivatives against H37RV and multidrug-resistant strains of Mycobacterium tuberculosis shows promising results, indicating the potential of structurally similar compounds for treating tuberculosis (Venugopala et al., 2016).

properties

IUPAC Name

methyl 2-[2-(cyclopropylamino)-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-16-8(14)4-6-5-11-10(13-9(6)15)12-7-2-3-7/h6-7H,2-5H2,1H3,(H2,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTRVESQDQMJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN=C(NC1=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127806
Record name 5-Pyrimidineacetic acid, 2-(cyclopropylamino)-3,4,5,6-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [2-(cyclopropylamino)-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetate

CAS RN

1379811-77-4
Record name 5-Pyrimidineacetic acid, 2-(cyclopropylamino)-3,4,5,6-tetrahydro-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidineacetic acid, 2-(cyclopropylamino)-3,4,5,6-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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